molecular formula C13H9FO2 B6325226 5-(4-Fluorophenyl)-2-formylphenol CAS No. 343603-95-2

5-(4-Fluorophenyl)-2-formylphenol

Cat. No.: B6325226
CAS No.: 343603-95-2
M. Wt: 216.21 g/mol
InChI Key: MMASPRKSNDDQHU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of a fluorophenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.

    Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

    Oxidation: 5-(4-Fluorophenyl)-2-carboxyphenol.

    Reduction: 5-(4-Fluorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-2-formylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2-formylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a fluorophenyl group and a formyl group attached to a phenol ring makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMASPRKSNDDQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626532
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-95-2
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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